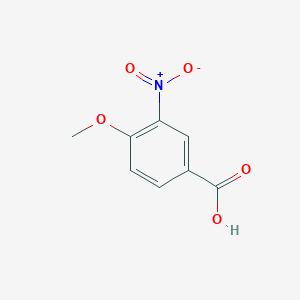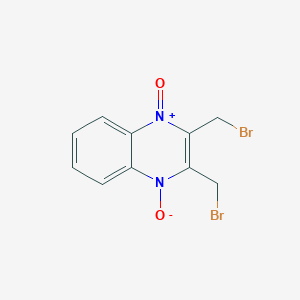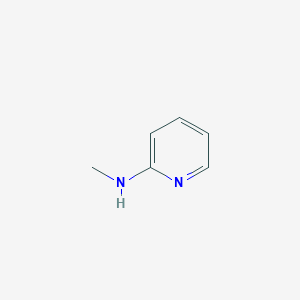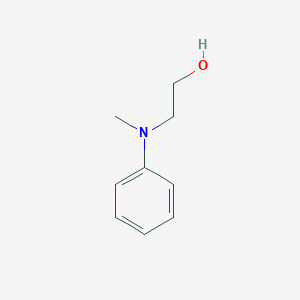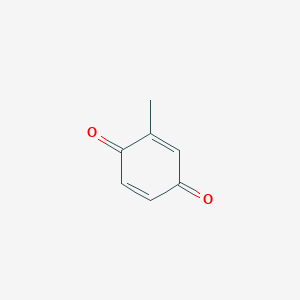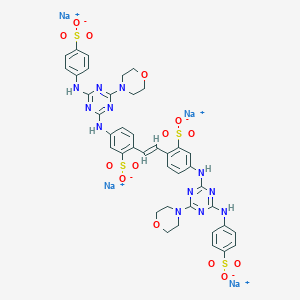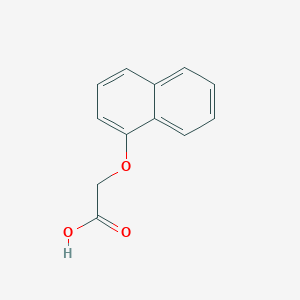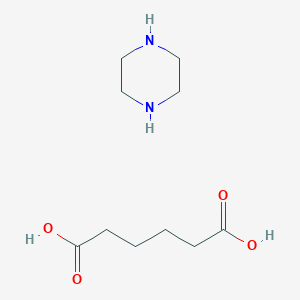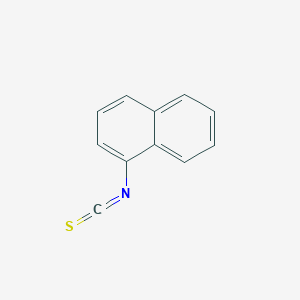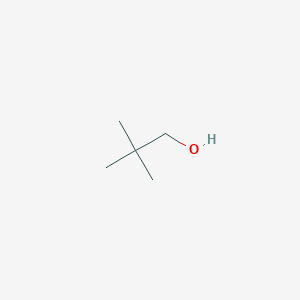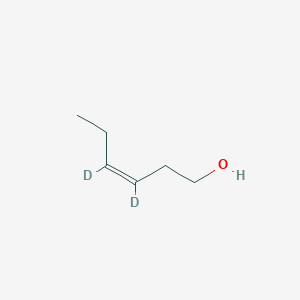
cis-3-Hexen-1-ol-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-Hexen-1-ol-D2: is an organic compound characterized by the presence of deuterium atoms at the 3rd and 4th positions of the hex-3-en-1-ol molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be used to study reaction mechanisms, metabolic pathways, and more.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexen-1-ol-D2 typically involves the selective deuteration of hex-3-en-1-ol. One common method is the catalytic hydrogenation of hex-3-en-1-ol in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.
化学反応の分析
Types of Reactions:
Oxidation: cis-3-Hexen-1-ol-D2 can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form deuterated alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various deuterated derivatives. Common reagents include halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Deuterated aldehydes or carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides or other derivatives.
科学的研究の応用
Chemistry:
Isotopic Labeling: cis-3-Hexen-1-ol-D2 is used as an isotopic label in studying reaction mechanisms and kinetics. The presence of deuterium allows for the tracking of molecular transformations using techniques such as NMR spectroscopy.
Biology:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems. This helps in understanding metabolic pathways and enzyme mechanisms.
Medicine:
Drug Development: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs. This compound can be used as a model compound in such studies.
Industry:
Material Science: The compound is used in the development of deuterated materials with unique properties, such as enhanced stability and altered physical characteristics.
作用機序
The mechanism by which cis-3-Hexen-1-ol-D2 exerts its effects is primarily through its isotopic labeling. Deuterium atoms have a greater mass than hydrogen atoms, leading to differences in bond strength and reaction kinetics. This can affect the rate of chemical reactions and the stability of intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
類似化合物との比較
cis-3-Hexen-1-ol-D2: Unique due to the specific placement of deuterium atoms.
Hex-3-en-1-ol: The non-deuterated analog, used as a reference compound in studies.
(E)-3,4-Dideuteriohex-3-en-1-ol: The geometric isomer with deuterium atoms in the trans configuration.
Uniqueness: The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. The placement of deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications.
特性
IUPAC Name |
(Z)-3,4-dideuteriohex-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLHIIWVXFIJGU-KKLCAENNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCO)/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
